An In-depth Technical Guide on the Function of [pTyr5] EGFR (988-993) (TFA)
An In-depth Technical Guide on the Function of [pTyr5] EGFR (988-993) (TFA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthetic phosphopeptide, [pTyr5] EGFR (988-993) (TFA), focusing on its function as a critical tool in studying Epidermal Growth Factor Receptor (EGFR) signaling. We will delve into its biochemical role, the signaling pathways it influences, quantitative interaction data, and the experimental protocols used for its characterization.
Core Identity and Function
[pTyr5] EGFR (988-993) (TFA) is a synthetic peptide corresponding to amino acid residues 988-993 of the human EGFR. The "[pTyr5]" designation indicates that the tyrosine residue at the fifth position of this peptide, which corresponds to Tyr992 in the full-length EGFR sequence, is phosphorylated. The trifluoroacetate (TFA) salt is a common counterion from the peptide synthesis and purification process.
The primary function of this phosphopeptide is to mimic the autophosphorylated Tyr992 residue of the activated EGFR. Upon ligand binding, EGFR dimerizes and autophosphorylates several tyrosine residues in its C-terminal tail. These phosphorylated tyrosines serve as high-affinity docking sites for various intracellular signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[1] The phosphorylation of Tyr992 is a key event that specifically recruits and activates Phospholipase C-gamma 1 (PLCγ-1), thereby initiating a distinct downstream signaling cascade.[2][3][4]
The EGFR pTyr992 Signaling Pathway
The phosphorylation of EGFR at Tyr992 is a pivotal step in activating the PLCγ-1 signaling pathway. This cascade plays a crucial role in cell proliferation, differentiation, and migration.
Signaling Cascade Overview:
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Ligand Binding and Receptor Activation: Binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and activation of its intrinsic tyrosine kinase activity.
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Autophosphorylation: The activated kinase domain of one receptor in the dimer phosphorylates the C-terminal tail of the other receptor on multiple tyrosine residues, including Tyr992.[1]
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PLCγ-1 Recruitment: The newly formed phosphotyrosine at position 992 (pTyr992) creates a high-affinity binding site for the SH2 domain of PLCγ-1.[4]
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PLCγ-1 Activation: Upon binding to pTyr992, PLCγ-1 is brought into close proximity to the activated EGFR kinase domain and is itself phosphorylated on tyrosine residues, leading to its enzymatic activation.[5][6]
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Second Messenger Generation: Activated PLCγ-1 translocates to the plasma membrane and catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
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Downstream Effects:
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IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
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DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
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Cellular Response: The activation of PKC and the rise in intracellular Ca2+ lead to a variety of cellular responses, including gene expression changes, cell proliferation, and cytoskeletal rearrangements.
Quantitative Data
The synthetic peptide [pTyr5] EGFR (988-993) is instrumental in quantifying the interactions within the EGFR signaling network. Below are tables summarizing key quantitative data obtained using this and similar peptides.
Table 1: Inhibition of PLCγ-1 SH2 Domain Binding
This table presents data on the inhibition of binding between PLCγ-1 SH2 domains and phosphorylated EGFR by a peptide derived from the Tyr992 site.
| Peptide (Derived from EGFR Tyr Site) | IC50 (µM) | Assay Description |
| Tyr 992 | 8 | Inhibition of ³⁵S-labeled PLCγ-1 SH2 fusion protein binding to phosphorylated EGFR.[1] |
Table 2: Kinetic Parameters for PTP1B-mediated Dephosphorylation
This table shows the Michaelis-Menten kinetic parameters for the dephosphorylation of an EGFR-derived phosphopeptide by Protein-Tyrosine Phosphatase 1B (PTP1B).
| Substrate | K_M (µM) | k_cat (s⁻¹) | Enzyme | Assay Conditions |
| EGFR (988-998) phosphopeptide | 5.0 ± 0.5 | 27 ± 1 | PTP1B | pH 7.5, 37°C, fluorescence-based assay.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the function of [pTyr5] EGFR (988-993).
4.1 Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
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Sample Preparation:
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The SH2 domain of PLCγ-1 is purified and dialyzed extensively against a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
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The [pTyr5] EGFR (988-993) peptide is dissolved in the final dialysis buffer. Concentrations are determined accurately by UV absorbance or amino acid analysis.
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ITC Experiment:
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The SH2 domain solution (e.g., 20-50 µM) is loaded into the sample cell of the calorimeter.
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The phosphopeptide solution (e.g., 200-500 µM) is loaded into the injection syringe.
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A series of small injections of the peptide solution are titrated into the sample cell containing the SH2 domain.
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The heat change after each injection is measured.
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Data Analysis:
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The heat change per injection is plotted against the molar ratio of peptide to protein.
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The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH).
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4.2 Fluorescence Polarization (FP) for SH2 Domain Binding
FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.
Methodology:
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Probe Preparation:
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A fluorescently labeled version of the [pTyr5] EGFR (988-993) peptide (the "probe") is synthesized (e.g., with a 5-FAM label at the N-terminus).
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Assay Setup (Direct Binding):
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A constant, low concentration of the fluorescent probe (e.g., 10 nM) is added to a series of wells in a microplate.
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Increasing concentrations of the PLCγ-1 SH2 domain are added to the wells.
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The plate is incubated to allow binding to reach equilibrium.
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Measurement:
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The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
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Data Analysis:
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The FP signal is plotted against the concentration of the SH2 domain.
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The data are fitted to a sigmoidal dose-response curve to determine the Kd.
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Competition Assay (for unlabeled inhibitors):
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A fixed concentration of the fluorescent probe and the SH2 domain (that gives a significant FP signal) are incubated with increasing concentrations of an unlabeled competitor (e.g., non-fluorescent [pTyr5] EGFR (988-993) or a small molecule inhibitor).
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The decrease in FP is measured, and the data are used to calculate the IC50 of the competitor, which can be converted to a Ki.[3]
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Conclusion
The synthetic phosphopeptide [pTyr5] EGFR (988-993) (TFA) is an invaluable tool for dissecting the intricacies of EGFR signaling. By mimicking a key autophosphorylation site, it allows for the precise study of protein-protein interactions, the characterization of enzyme kinetics, and the screening of potential therapeutic inhibitors. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers to further explore the role of the EGFR-PLCγ-1 axis in health and disease.
References
- 1. Inhibition of binding of phospholipase C gamma 1 SH2 domains to phosphorylated epidermal growth factor receptor by phosphorylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Characterization of the Inhibition of Protein Tyrosine Phosphatase-1B by Vanadyl (VO2+) Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high-affinity binding site for SH2 domains of phospholipase C gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase C-γ1 is Required for the Epidermal Growth Factor Receptor-induced Squamous Cell Carcinoma Cell Mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | EGFR interacts with phospholipase C-gamma [reactome.org]
